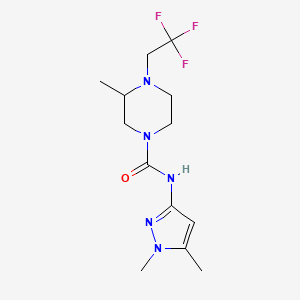![molecular formula C13H20N2O2S B7632930 N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)
N-[3-(azepan-1-yl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(azepan-1-yl)phenyl]methanesulfonamide, commonly known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. AZP is a sulfonamide derivative and has a molecular weight of 309.42 g/mol.
作用機序
The exact mechanism of action of AZP is not fully understood, but it is believed to act through multiple pathways. In cancer cells, AZP has been found to inhibit the activity of histone deacetylases (HDACs), leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. Inflammation is regulated by various signaling pathways, and AZP has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In neurodegenerative disorders, AZP has been found to activate the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and Physiological Effects
AZP has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer cells, AZP has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In inflammation models, AZP has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of immune cells, such as macrophages and T cells. In neurodegenerative disorders, AZP has been found to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
AZP has several advantages for lab experiments, including its high solubility in water and organic solvents, which makes it easy to handle and administer. AZP has also been found to have low toxicity in animal models, which allows for higher doses to be administered for therapeutic efficacy studies. However, one limitation of AZP is its instability in acidic conditions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for AZP research, including exploring its therapeutic potential in other diseases, such as cardiovascular diseases and metabolic disorders. AZP's potential as a combination therapy with other drugs or therapies should also be investigated. Furthermore, the development of AZP analogs with improved stability and efficacy can lead to the discovery of more potent therapeutic agents. Finally, the elucidation of AZP's exact mechanism of action can provide insights into its therapeutic potential and aid in the development of targeted therapies.
合成法
AZP can be synthesized by reacting 3-(azepan-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to yield AZP. The yield of AZP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
科学的研究の応用
AZP has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, AZP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and AZP has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, AZP has been shown to protect neurons from oxidative stress and reduce inflammation, thus potentially slowing down the disease progression.
特性
IUPAC Name |
N-[3-(azepan-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)14-12-7-6-8-13(11-12)15-9-4-2-3-5-10-15/h6-8,11,14H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRPTJKPHKYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)
![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-methyl-N-[(6-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7632923.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)

![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)